![molecular formula C20H24N2O3S B5567721 N-((3S*,4R*)-4-(4-methylphenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinyl)acetamide](/img/structure/B5567721.png)

N-((3S*,4R*)-4-(4-methylphenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical processes that often start from chiral amino acids or other organic precursors. These processes can include the formation of N-[2-(1-pyrrolidinyl)ethyl]acetamides, which have been variably substituted to explore different biological activities. For instance, Barlow et al. (1991) describe the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with variations at the carbon adjacent to the amide nitrogen (C1), leading to the discovery of compounds with potent kappa-opioid agonist activities (Barlow et al., 1991).

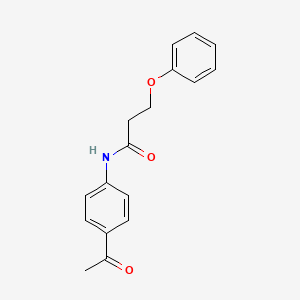

Molecular Structure Analysis

The molecular structure of compounds like N-((3S*,4R*)-4-(4-methylphenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinyl)acetamide is characterized by the presence of functional groups such as the pyrrolidine ring, methylthio group, and furoyl moiety. These features contribute to the compound's reactivity and interaction with biological targets. Dyachenko et al. (2019) developed a method for the synthesis of functionalized thieno[2,3-b]pyridines, illustrating the importance of structural elements in determining the chemical behavior and potential applications of these compounds (Dyachenko et al., 2019).

Wissenschaftliche Forschungsanwendungen

1. Opioid Kappa Agonist Properties

A study on the synthesis and biological evaluation of N-[2-(1-pyrrolidinyl)ethyl]acetamides, related to the chemical , revealed their potent properties as opioid kappa agonists. These compounds demonstrated significant analgesic effects in animal models, suggesting their potential use in pain management (Barlow et al., 1991).

2. Medicinal Chemistry and Drug Synthesis

The compound has been involved in the synthesis of several medicinal chemicals. For example, its derivatives have been used in the synthesis of erythrinanes, which are a type of alkaloid with potential medicinal properties (Chikaoka et al., 2003). Another study focused on the synthesis and biological activity of arylidene-5-(4-methylphenyl)-2(3H)-furanones, which are related to the compound and have shown significant anti-inflammatory and antibacterial activities (Husain et al., 2009).

3. Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase

A novel compound related to N-((3S*,4R*)-4-(4-methylphenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinyl)acetamide was designed as a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating its potential as an antitumor agent (Gangjee et al., 2000).

4. Antifolate and Antitumor Activities

Research on classical 5-substituted 2,4-diaminofuro[2,3-d]pyrimidines, which are structurally related to the compound, showed that these analogues exhibit significant antifolate and antitumor activities. This indicates the potential application of the compound in cancer research and treatment (Gangjee et al., 2008).

5. Development of Anxiolytics

Derivatives of N-((3S*,4R*)-4-(4-methylphenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinyl)acetamide have been studied for their potential as novel anxiolytics. These studies have found certain derivatives to exhibit promising anxiolytic properties in animal models, suggesting their potential application in the treatment of anxiety disorders (Kordik et al., 2006).

Eigenschaften

IUPAC Name |

N-[(3S,4R)-4-(4-methylphenyl)-1-[5-(methylsulfanylmethyl)furan-2-carbonyl]pyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-13-4-6-15(7-5-13)17-10-22(11-18(17)21-14(2)23)20(24)19-9-8-16(25-19)12-26-3/h4-9,17-18H,10-12H2,1-3H3,(H,21,23)/t17-,18+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHLIWNTPDEOBT-ZWKOTPCHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CN(CC2NC(=O)C)C(=O)C3=CC=C(O3)CSC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2NC(=O)C)C(=O)C3=CC=C(O3)CSC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3S*,4R*)-4-(4-methylphenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5567641.png)

![2-butyl-8-(5-methoxy-2-furoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5567647.png)

![5-butyl-4-ethyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5567658.png)

![3-[2-(4-fluorophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5567671.png)

![6-methyl-4-phenyl-2-[(2-phenylethyl)thio]nicotinonitrile](/img/structure/B5567672.png)

![3-methyl-1-(4-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B5567683.png)

![3-isopropyl-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5567694.png)

![4-[2-methyl-5-(1-piperidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5567697.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5567709.png)

![N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclohexyl)-1H-pyrazole-3-carboxamide](/img/structure/B5567731.png)